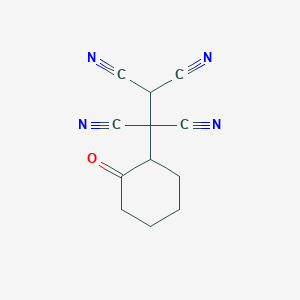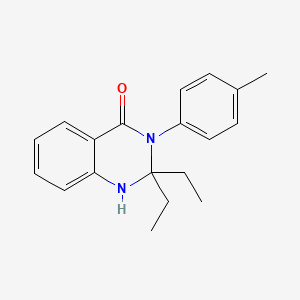![molecular formula C15H10F3N3O3S B11095496 5-methoxy-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-benzimidazole](/img/structure/B11095496.png)
5-methoxy-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHOXY-2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxylation: The methoxy group is added via methylation reactions using methyl iodide or dimethyl sulfate.
Benzimidazole Formation: The benzimidazole core is constructed through cyclization reactions involving o-phenylenediamine and appropriate aldehydes or carboxylic acids.
Sulfur Introduction: The sulfanyl group is introduced using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Sulfoxides and Sulfones: Formed through the oxidation of the sulfanyl group.
Functionalized Benzimidazoles: Formed through substitution reactions on the benzimidazole ring.
Scientific Research Applications
5-METHOXY-2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-METHOXY-2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-NITROBENZOTRIFLUORIDE: Shares the methoxy and nitro groups but lacks the benzimidazole core.
5-NITRO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE: Similar structure but without the methoxy group.
2-METHYL-4-(TRIFLUOROMETHYL)PHENYL-5-THIAZOLYL: Contains the trifluoromethyl group but has a thiazole ring instead of benzimidazole.
Uniqueness
5-METHOXY-2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE is unique due to the combination of its functional groups and the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10F3N3O3S |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
6-methoxy-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C15H10F3N3O3S/c1-24-9-3-4-10-11(7-9)20-14(19-10)25-13-5-2-8(15(16,17)18)6-12(13)21(22)23/h2-7H,1H3,(H,19,20) |
InChI Key |
CSPMYLKWPRIKHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11095414.png)


![N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11095430.png)

![N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11095443.png)
![1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B11095455.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11095459.png)
![4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11095467.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate](/img/structure/B11095469.png)
![4-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11095475.png)
![2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11095476.png)
![2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11095489.png)
